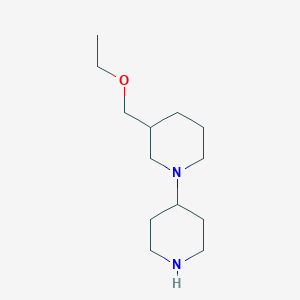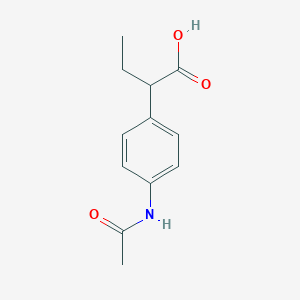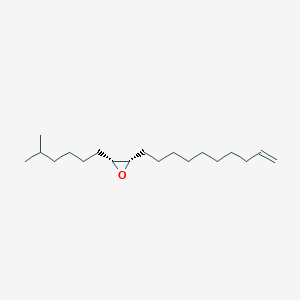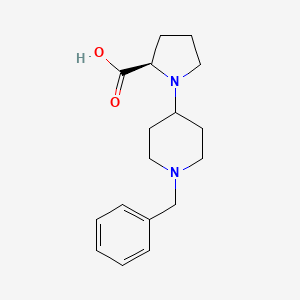
(2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring attached to a piperidine ring, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions The pyrrolidine ring is then synthesized and attached to the piperidine ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Applications De Recherche Scientifique
(2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
- (2R)-1-(1-phenylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
- (2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxamide
Uniqueness
What sets (2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(2R)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m1/s1 |
Clé InChI |
JYLMRBVDIKEXAY-MRXNPFEDSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



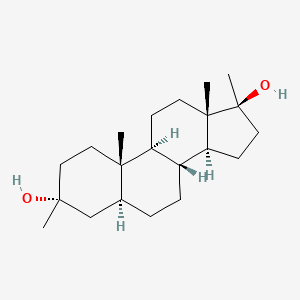
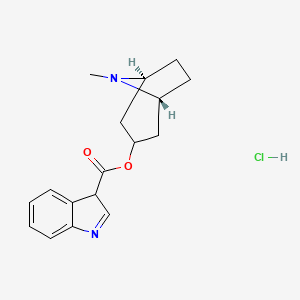
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)


![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)

